molecular formula C14H19NO4 B256822 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester

4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester

Cat. No. B256822
M. Wt: 265.3 g/mol
InChI Key: DPHOKLZALQVXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been used to treat depression, social anxiety disorder, and panic disorder.

Mechanism of Action

4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by stopping its administration. This allows researchers to study the acute effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior. However, one limitation of using 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in lab experiments is that it can have variable effects depending on the dose and duration of administration.

Future Directions

There are a number of future directions for research on 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. One area of research is the potential use of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester in the treatment of other psychiatric disorders such as OCD and PTSD. Another area of research is the development of new MAO-A inhibitors that are more selective and have fewer side effects than 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester. Finally, there is a need for more research on the long-term effects of 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester on neurotransmitter levels and behavior.

Synthesis Methods

4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester can be synthesized by reacting 4-methoxybenzoic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which are known to regulate mood and anxiety. 4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).

properties

Product Name

4-Methoxy-benzoic acid 2-morpholin-4-yl-ethyl ester

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

2-morpholin-4-ylethyl 4-methoxybenzoate

InChI

InChI=1S/C14H19NO4/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3

InChI Key

DPHOKLZALQVXFM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2

Origin of Product

United States

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